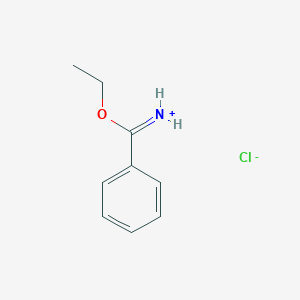

Ethyl benzimidate hydrochloride

Description

Properties

IUPAC Name |

ethyl benzenecarboximidate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO.ClH/c1-2-11-9(10)8-6-4-3-5-7-8;/h3-7,10H,2H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MODZVIMSNXSQIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=N)C1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4063791 | |

| Record name | Ethyl iminobenzoate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5333-86-8 | |

| Record name | Benzenecarboximidic acid, ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5333-86-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenecarboximidic acid, ethyl ester, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005333868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl benzimidate hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2354 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenecarboximidic acid, ethyl ester, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl iminobenzoate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl iminobenzoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.862 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZENECARBOXIMIDIC ACID, ETHYL ESTER, HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SWZ9GU8WBL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of Ethyl Benzimidate Hydrochloride via the Pinner Reaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of ethyl benzimidate hydrochloride through the Pinner reaction of benzonitrile and ethanol. The Pinner reaction is a classic and reliable acid-catalyzed method for converting nitriles into imidate salts, which are valuable intermediates in the synthesis of various compounds such as amidines, esters, and orthoesters.[1] This document provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, quantitative data, and potential side reactions to guide researchers in the successful synthesis of this compound.

Reaction Overview and Mechanism

The Pinner reaction involves the treatment of a nitrile with an alcohol in the presence of a strong acid, typically anhydrous hydrogen chloride (HCl).[2] The reaction proceeds through the following key steps:

-

Protonation of the Nitrile: The nitrogen atom of the nitrile is protonated by the strong acid, which significantly increases the electrophilicity of the nitrile carbon.

-

Nucleophilic Attack by Alcohol: The alcohol acts as a nucleophile and attacks the activated nitrile carbon.

-

Formation of the Pinner Salt: The resulting intermediate is an imino ester salt, commonly referred to as a Pinner salt. In this specific synthesis, the product is this compound.[2]

The overall reaction is as follows:

C₆H₅CN + C₂H₅OH + HCl → [C₆H₅C(NH)OC₂H₅]⁺Cl⁻

It is crucial to carry out the reaction under anhydrous conditions, as the presence of water can lead to the hydrolysis of the Pinner salt to form an ester.[2] Low temperatures are also essential to prevent the thermodynamically unstable imidate hydrochloride from rearranging into an amide and an alkyl chloride.[3]

Quantitative Data Summary

The following table summarizes the quantitative data from a reported synthesis of this compound.

| Parameter | Value | Reference |

| Reactants | ||

| Benzonitrile | 0.5 mole | US4743701A |

| Absolute Ethanol | 0.52 mole | US4743701A |

| Anhydrous HCl gas | 0.60 mole | US4743701A |

| Toluene (solvent) | 250 ml | US4743701A |

| Reaction Conditions | ||

| Temperature | -5°C to 0°C | US4743701A |

| Reaction Time | 44 hours | US4743701A |

| Product | ||

| This compound | 85.9 grams | US4743701A |

| Yield | 92.6% | US4743701A |

Another reported method utilizing the in-situ generation of HCl from acetyl chloride and ethanol reports a yield of 94%.

| Parameter | Value | Reference |

| Reactants | ||

| Benzonitrile | Not specified | CN104529823A |

| Ethanol | Excess | CN104529823A |

| Acetyl Chloride | 8 equivalents | CN104529823A |

| Product | ||

| Ethyl Benzimidate | Not specified | CN104529823A |

| Yield | 94% | CN104529823A |

Detailed Experimental Protocol

This section provides a detailed experimental protocol for the synthesis of this compound based on a patented procedure.

Materials:

-

Benzonitrile

-

Absolute Ethanol

-

Toluene

-

Anhydrous Hydrogen Chloride (gas)

-

Reaction vessel equipped with a stirrer, thermometer, and gas inlet/outlet

-

Cooling bath (e.g., ice-salt bath)

-

Filtration apparatus

Procedure:

-

In a suitable reaction vessel, combine benzonitrile (0.5 mole), absolute ethanol (0.52 mole), and toluene (250 ml).

-

Cool the mixture to a temperature between -5°C and 0°C using a cooling bath.

-

While maintaining the low temperature and stirring, slowly bubble anhydrous hydrogen chloride gas (0.60 mole) through the solution.

-

After the addition of HCl gas is complete, continue to stir the mixture at -5°C to 0°C for 44 hours. A white slurry will form as the product precipitates.

-

Collect the white crystalline product by filtration.

-

The collected solid is this compound.

Purification:

The precipitated this compound is typically of high purity. If further purification is required, the crystals can be washed with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials. The product should then be dried under vacuum.

Mandatory Visualizations

Pinner Reaction Mechanism

Caption: Mechanism of the Pinner reaction for this compound synthesis.

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Side Reactions and Optimization

The primary side reaction of concern in the Pinner reaction is the formation of N-substituted amides, which can occur via the Ritter reaction, especially when secondary or tertiary alcohols are used. However, with primary alcohols like ethanol, this is less of a concern.

The most critical factor for a successful Pinner reaction is the strict exclusion of water. Any moisture present will lead to the hydrolysis of the imidate product to the corresponding ester, ethyl benzoate. Therefore, the use of anhydrous reagents and solvents is paramount.

To optimize the reaction:

-

Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.

-

Low Temperature: Maintaining a low temperature throughout the reaction minimizes the decomposition of the Pinner salt and other potential side reactions.

-

HCl Source: While bubbling anhydrous HCl gas is the traditional method, in-situ generation of HCl from reagents like acetyl chloride and ethanol can be a more convenient alternative, as it avoids the handling of a corrosive and toxic gas.

Product Characterization

-

Melting Point: Approximately 125 °C (with decomposition).

-

¹H NMR: Expected signals would include a triplet and a quartet for the ethyl group, aromatic protons, and a broad singlet for the NH proton.

-

¹³C NMR: Signals corresponding to the ethyl group carbons, aromatic carbons, and the imidate carbon are expected.

-

IR Spectroscopy: Characteristic peaks would include N-H stretching, C=N stretching, and C-O stretching vibrations.

Safety Considerations

-

Hydrogen Chloride Gas: Anhydrous HCl is a toxic and corrosive gas. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. A gas scrubber should be used to neutralize any unreacted HCl gas.

-

Anhydrous Reagents: Anhydrous ethanol and toluene are flammable. Handle with care and avoid ignition sources.

-

General Precautions: Standard laboratory safety practices should be followed at all times.

References

The Versatile Role of Ethyl Benzimidate Hydrochloride in Modern Organic Synthesis: A Technical Guide

For Immediate Release

Ethyl benzimidate hydrochloride has emerged as a pivotal reagent in organic synthesis, offering a versatile platform for the construction of a wide array of nitrogen-containing heterocyclic compounds. This technical guide provides an in-depth analysis of its core applications, complete with experimental protocols and quantitative data, tailored for researchers, scientists, and professionals in drug development. Its utility primarily stems from its role as a stable and reactive precursor in the Pinner and related reactions, facilitating the synthesis of key structural motifs found in many biologically active molecules.

Core Applications in Heterocyclic Synthesis

This compound is most prominently utilized as a precursor to form an ethyl benzimidate base in situ. This intermediate readily undergoes condensation reactions with various nucleophiles, leading to the formation of diverse heterocyclic systems. The primary applications are centered on the synthesis of thiazolines, with further utility in the formation of amidines and potentially other heterocycles.

Synthesis of 2-Substituted Thiazolines

A cornerstone application of this compound is in the synthesis of 2-phenyl-thiazoline derivatives. This is typically achieved through its reaction with aminothiols, such as cysteine and penicillamine esters. These reactions provide a straightforward route to chiral thiazolines, which are important scaffolds in medicinal chemistry.

One key transformation is the reaction of this compound with (R)-ethyl cysteine hydrochloride. This reaction proceeds in ethanol to furnish (4R)-ethyl 2-phenyl-4,5-dihydrothiazole-4-carboxylate.[1] Similarly, its reaction with D-penicillamine methyl ester hydrochloride in the presence of a base like triethylamine yields methyl-5,5-dimethyl-2-phenyl-2-thiazoline-4-carboxylate.[1]

Table 1: Synthesis of 2-Substituted Thiazolines

| Starting Materials | Product | Reagents/Solvents | Yield |

| This compound, (R)-ethyl cysteine hydrochloride | (4R)-ethyl 2-phenyl-4,5-dihydrothiazole-4-carboxylate | Ethanol | N/A |

| This compound, D-penicillamine methyl ester hydrochloride | methyl-5,5-dimethyl-2-phenyl-2-thiazoline-4-carboxylate | Triethylamine | N/A |

Note: Specific yield data for these reactions is not consistently reported in publicly available literature.

Synthesis of N-Substituted Benzamidines

This compound serves as an excellent starting material for the synthesis of N-substituted benzamidines. The general strategy involves the reaction of the imidate with primary or secondary amines. This reaction is a fundamental transformation in the preparation of amidine-containing compounds, which are prevalent in medicinal chemistry and are also used as building blocks for other heterocyclic systems like imidazoles, thiazoles, and pyrimidines.[2]

Experimental Protocols

Detailed experimental procedures are crucial for the successful application of this compound in synthesis. Below are generalized protocols for its key reactions.

General Protocol for the Synthesis of 2-Phenyl-Thiazolines

-

Reactant Preparation: In a round-bottom flask, dissolve the appropriate aminothiol ester hydrochloride (e.g., L-cysteine ethyl ester hydrochloride or D-penicillamine methyl ester hydrochloride) in a suitable anhydrous solvent, such as ethanol.

-

Base Addition: If the aminothiol is in its hydrochloride salt form, add an equivalent of a non-nucleophilic base, such as triethylamine, to the solution to liberate the free amine.

-

Addition of this compound: To the stirred solution, add an equimolar amount of this compound.

-

Reaction: Allow the reaction to proceed at a specified temperature (often room temperature or with gentle heating) for a period of time, monitoring the reaction progress by a suitable technique like Thin Layer Chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction mixture is typically worked up by removing the solvent under reduced pressure. The resulting residue can then be purified by recrystallization or column chromatography to yield the desired 2-phenyl-thiazoline derivative.

Reaction Mechanisms and Logical Workflow

The utility of this compound is fundamentally based on the Pinner reaction, where a nitrile reacts with an alcohol in the presence of an acid to form an imidate salt. This compound is a stable, isolable Pinner salt. The subsequent reactions involve the nucleophilic attack on the electrophilic carbon of the imidate.

Pinner Reaction and Subsequent Nucleophilic Attack

The overall workflow for the utilization of this compound can be visualized as a two-step process: the formation of the imidate (which is already supplied as the hydrochloride salt) and its subsequent reaction with a nucleophile.

The logical relationship for the key reaction in the synthesis of thiazolines involves the intramolecular cyclization following the initial nucleophilic attack of the amine group on the imidate carbon.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, particularly for the construction of nitrogen-containing heterocycles. Its primary application lies in the synthesis of 2-substituted thiazolines, with significant potential for the preparation of a variety of N-substituted amidines. The straightforward reaction conditions and the stability of the reagent make it an attractive choice for medicinal and synthetic chemists. Further exploration of its reactivity with a broader range of nucleophiles is a promising area for future research, potentially unlocking novel synthetic pathways to other important heterocyclic systems.

References

An In-depth Technical Guide to the Reaction of Ethyl Benzimidate Hydrochloride with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction between ethyl benzimidate hydrochloride and primary amines, a fundamental transformation in organic synthesis for the preparation of N-substituted benzamidines. This reaction is a cornerstone in medicinal chemistry due to the significant biological activities exhibited by the resulting amidine compounds.

Introduction

The reaction of this compound with primary amines is a classic method for synthesizing N-substituted benzamidines. This compound, often referred to as a Pinner salt, is an activated form of a benzimidic acid ester.[1] This salt is typically prepared via the Pinner reaction, which involves the acid-catalyzed addition of an alcohol to a nitrile.[2][3] The subsequent reaction of this Pinner salt with a primary amine is a robust and versatile method for forming the amidine functional group.[4][5]

Benzamidines are a class of organic compounds with the general formula C₆H₅C(NR)NHR'.[6] They are of high interest in drug development as they are known to be reversible, competitive inhibitors of trypsin, trypsin-like enzymes, and other serine proteases.[6] The benzamidine moiety is a key pharmacophore found in various pharmaceuticals, including the anticoagulant dabigatran.[6] Furthermore, these compounds serve as valuable intermediates in the synthesis of various heterocyclic systems and other biologically active molecules.[7][8][9]

Reaction Mechanism and Logical Flow

The overall process begins with the Pinner reaction to form the this compound, which then serves as the electrophile for the nucleophilic attack by a primary amine.

Caption: Logical flow from starting materials to the final amidine product.

The reaction mechanism proceeds in two main stages:

-

Formation of the Tetrahedral Intermediate: The primary amine acts as a nucleophile, attacking the electrophilic carbon of the protonated imidate. This forms a tetrahedral intermediate.

-

Elimination of Ethanol: The tetrahedral intermediate is unstable and collapses, eliminating a molecule of ethanol to form the stable, resonance-stabilized amidinium ion.

Caption: Mechanism of N-substituted benzamidine formation.

Experimental Protocols

The synthesis of N-substituted benzamidines from this compound is a two-step process in practice, starting from benzonitrile. Anhydrous conditions are crucial for the first step to prevent hydrolysis of the nitrile and the resulting Pinner salt.[3]

Caption: General experimental workflow for benzamidine synthesis.

Protocol 1: Synthesis of this compound (Pinner Salt) [9][10]

-

Preparation: A solution of benzonitrile (1.0 eq) in anhydrous ethanol (2-3 volumes) is prepared in a flask equipped with a gas inlet tube and a drying tube outlet.

-

Acidification: The solution is cooled in an ice bath to 0-5 °C. Dry hydrogen chloride gas is bubbled through the stirred solution until saturation.

-

Reaction: The flask is sealed and stirred at ambient temperature for 24-48 hours. The progress can be monitored by the precipitation of the white, crystalline Pinner salt.

-

Isolation: The solvent is evaporated under reduced pressure under anhydrous conditions. The resulting solid is washed with cold, dry diethyl ether (3 x 15 mL) to remove unreacted starting material.

-

Drying: The white crystalline solid, this compound, is dried under vacuum. This intermediate is often used immediately in the next step.[2]

Protocol 2: Synthesis of N-Substituted Benzamidines [10]

-

Reaction Setup: The crude this compound (1.0 eq) from Protocol 1 is dissolved in an anhydrous alcohol, such as methanol or ethanol (e.g., 20 mL per 14 mmol of imidate).

-

Amine Addition: The corresponding primary amine (1.1 to 4.0 eq) is added to the solution. An exothermic reaction may occur, and the mixture typically becomes clear.

-

Reaction: The mixture is stirred at room temperature for 12-24 hours.

-

Work-up: The solvent is removed under reduced pressure. The residue is then treated with a suitable work-up procedure, which may involve extraction with an organic solvent or direct recrystallization.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield the N-substituted benzamidine hydrochloride salt.

Quantitative Data

The reaction is versatile and generally provides moderate to good yields for a variety of primary amines. The table below summarizes representative data from the literature.

| Entry | Primary Amine | Solvent | Time (h) | Yield (%) | Reference |

| 1 | Ammonia | Ethanol | 3 | 77% (as hydrochloride) | [11] |

| 2 | N-ethyl-amine | Methanol | 12 | Not specified | [10] |

| 3 | N-sec-butyl-amine | Methanol | 12 | 47.4% | [10] |

| 4 | N-isobutyl-amine | Methanol | 12 | Not specified | [10] |

| 5 | (R)-ethyl cysteine HCl | Ethanol | Not specified | Not specified |

Note: Yields can vary significantly based on the stoichiometry, purity of reactants, and specific reaction conditions.

Applications in Drug Development

The benzamidine scaffold is a privileged structure in medicinal chemistry, primarily due to its ability to mimic the guanidinium group of arginine and interact with serine proteases.[6]

-

Enzyme Inhibition: Benzamidine and its derivatives are well-known competitive inhibitors of enzymes like trypsin and thrombin, making them valuable tools in biochemical research and as starting points for anticoagulant drug design.[6]

-

Antimicrobial Agents: Certain novel benzamidine derivatives have demonstrated significant antimicrobial and antifungal activities.[8] For example, some have shown excellent growth inhibition against bacteria like P. gingivalis, a pathogen associated with periodontitis.[8]

-

Synthetic Intermediates: The reaction provides access to a wide range of substituted amidines, which are key building blocks for more complex heterocyclic drugs, such as imidazoles and quinazolines, which have been investigated as kinase inhibitors for cancer therapy.[6][7]

Conclusion

The reaction of this compound with primary amines is a reliable and efficient method for the synthesis of N-substituted benzamidines. The procedure, rooted in the classic Pinner reaction, is of significant importance to medicinal chemists and drug development professionals. The resulting benzamidine products are not only valuable as synthetic intermediates but also possess a wide range of biological activities, cementing their role as a critical scaffold in the development of new therapeutic agents. This guide provides the foundational knowledge and practical protocols necessary for researchers to successfully employ this reaction in their work.

References

- 1. This compound | 5333-86-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. Pinner reaction - Wikipedia [en.wikipedia.org]

- 3. Pinner Reaction | NROChemistry [nrochemistry.com]

- 4. Pinner Reaction [organic-chemistry.org]

- 5. synarchive.com [synarchive.com]

- 6. Benzamidine - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Page loading... [guidechem.com]

- 10. Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Benzamidine hydrochloride synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Basic Principles of Using Ethyl Benzimidate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl benzimidate hydrochloride (EBH) is a versatile and reactive chemical compound with significant applications in organic synthesis. As an ethyl ester of a benzimidic acid, it serves as a valuable precursor for the synthesis of a variety of nitrogen-containing heterocyclic compounds and other functional groups. This guide provides a comprehensive overview of the fundamental principles of using this compound, including its chemical and physical properties, safe handling procedures, and key applications in synthetic chemistry. Detailed experimental protocols and reaction mechanisms are presented to assist researchers in its practical use.

Physicochemical Properties

This compound is a white to beige solid that is hygroscopic in nature.[1] It is soluble in water and some organic solvents like DMSO and methanol, although solubility in the latter two may be slight.[2] Key quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁NO·HCl | [3][4] |

| Molecular Weight | 185.65 g/mol | [3][4] |

| Melting Point | ~125 °C (decomposition) | [3] |

| Appearance | White to beige powder/solid | [1] |

| Solubility | Soluble in water. Slightly soluble in DMSO and Methanol. | [1][2] |

| CAS Number | 5333-86-8 | [3][4][5] |

Health and Safety Information

Proper handling and storage of this compound are crucial to ensure laboratory safety. This compound is classified as an irritant and requires careful handling to avoid exposure.

Hazard Identification and Precautionary Measures

This compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3] The following table summarizes the key hazard statements and corresponding precautionary measures.

| Hazard Statement | Precautionary Statement |

| H315: Causes skin irritation | P264: Wash skin thoroughly after handling. |

| H319: Causes serious eye irritation | P280: Wear protective gloves/ eye protection/ face protection. |

| H335: May cause respiratory irritation | P261: Avoid breathing dust/ fume/ gas/ mist/ vapours/ spray. |

| - | P302 + P352: IF ON SKIN: Wash with plenty of soap and water. |

| - | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Handling and Storage

Handling:

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ensure adequate ventilation in the work area to minimize inhalation of dust.

-

Avoid contact with skin, eyes, and clothing.

-

Do not ingest or inhale the substance.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

-

Due to its hygroscopic nature, it should be stored under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[2]

-

Keep away from strong oxidizing agents.[3]

Core Applications in Organic Synthesis

The primary utility of this compound lies in its role as a key intermediate in the Pinner reaction, which allows for the synthesis of various important organic molecules.

The Pinner Reaction: A Gateway to Diverse Functionalities

The Pinner reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, also known as a Pinner salt.[6] this compound is essentially the Pinner salt derived from benzonitrile and ethanol. This reactive intermediate can be further reacted with various nucleophiles to yield a range of products.

A general overview of the Pinner reaction and the subsequent transformations of the resulting imidate is depicted below.

Caption: The Pinner reaction pathway.

The mechanism of the Pinner reaction begins with the protonation of the nitrile nitrogen by the strong acid (HCl), which activates the nitrile carbon for nucleophilic attack by the alcohol.

Caption: Mechanism of the Pinner reaction.

Synthesis of Thiazoline Derivatives

A significant application of this compound is in the synthesis of thiazoline and dihydrothiazole derivatives, which are important scaffolds in medicinal chemistry.

This compound reacts with (R)-ethyl cysteine hydrochloride in ethanol to produce (4R)-ethyl 2-phenyl-4,5-dihydrothiazole-4-carboxylate.[3]

Experimental Protocol:

-

Reactants: this compound, (R)-ethyl cysteine hydrochloride, ethanol.

-

Procedure:

-

Dissolve this compound and (R)-ethyl cysteine hydrochloride in absolute ethanol.

-

The reaction mixture is typically stirred at room temperature or gently heated.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is then worked up, which may involve extraction and purification by column chromatography or recrystallization to yield the final product.

-

Note: This is a generalized protocol. Specific reaction conditions such as temperature, reaction time, and purification methods should be optimized for each specific application.

Similarly, the reaction of this compound with D-penicillamine methyl ester hydrochloride in the presence of a base like triethylamine yields methyl-5,5-dimethyl-2-phenyl-2-thiazoline-4-carboxylate.[3]

Experimental Protocol:

-

Reactants: this compound, D-penicillamine methyl ester hydrochloride, triethylamine, a suitable solvent (e.g., ethanol or dichloromethane).

-

Procedure:

-

Suspend D-penicillamine methyl ester hydrochloride and this compound in the chosen solvent.

-

Cool the mixture in an ice bath.

-

Add triethylamine dropwise to the stirred suspension. The triethylamine acts as a base to neutralize the hydrochloride salts and facilitate the reaction.

-

Allow the reaction to warm to room temperature and stir for a specified period.

-

Monitor the reaction by TLC.

-

After the reaction is complete, the mixture is typically filtered to remove any precipitated salts.

-

The filtrate is concentrated, and the product is purified, often by column chromatography.

-

Note: This is a generalized protocol. Specific reaction conditions should be optimized.

The general workflow for the synthesis of these thiazoline derivatives can be visualized as follows:

Caption: General workflow for thiazoline synthesis.

Role in Drug Development and Bioactive Molecules

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds and bioactive molecules. The thiazoline and dihydrothiazole rings formed from its reactions are present in a number of biologically active compounds, including some with potential antibacterial and anticancer properties. Its ability to facilitate the construction of these heterocyclic systems makes it a valuable tool for medicinal chemists and drug development professionals. For instance, the synthesis of substituted penicillins and other structural analogs has utilized similar imidate chemistry.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its primary utility through the Pinner reaction allows for the efficient construction of a variety of functional groups and heterocyclic systems, most notably thiazolines and dihydrothiazoles. A thorough understanding of its properties, along with strict adherence to safety and handling protocols, is essential for its effective and safe use in a research and development setting. The experimental guidelines provided in this document serve as a foundation for researchers to explore and expand upon the synthetic potential of this important chemical intermediate.

References

An In-Depth Technical Guide to the Structure and Characterization of Ethyl Benzimidate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and characterization of Ethyl Benzimidate Hydrochloride (CAS No. 5333-86-8), a versatile reagent and intermediate in organic synthesis. This document details the compound's physical and chemical properties, provides a detailed experimental protocol for its synthesis via the Pinner reaction, and outlines the methodologies for its characterization using modern spectroscopic techniques.

Chemical Structure and Properties

This compound is the hydrochloride salt of ethyl benzimidate. The structure consists of a protonated imino ester functional group attached to a benzene ring.

Molecular Formula: C₉H₁₂ClNO

Molecular Weight: 185.65 g/mol [1]

Appearance: White to light yellow crystalline powder.

IUPAC Name: ethyl benzenecarboximidate;hydrochloride[2]

Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | References |

| Melting Point | ~125 °C (decomposition) | [1][3] |

| Boiling Point | 192.9 °C at 760 mmHg (for free base) | [3] |

| Density | 0.98 g/cm³ (for free base) | [3] |

| Solubility | Soluble in water. Slightly soluble in DMSO and Methanol. | [4] |

| Sensitivity | Hygroscopic | [4] |

Synthesis via the Pinner Reaction

This compound is commonly synthesized through the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile (benzonitrile) with an alcohol (ethanol).[5] Anhydrous conditions are crucial for the success of this reaction to prevent the hydrolysis of the product.[5]

Reaction Scheme

Caption: Synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

Benzonitrile

-

Anhydrous Ethanol

-

Anhydrous Diethyl Ether

-

Hydrogen Chloride Gas

Equipment:

-

Three-necked round-bottom flask equipped with a gas inlet tube, a magnetic stirrer, and a drying tube.

-

Ice bath

-

Gas dispersion tube

-

Büchner funnel and flask

Procedure:

-

Reaction Setup: A solution of benzonitrile in a 2 to 4-fold excess of anhydrous ethanol is placed in a three-necked round-bottom flask equipped with a magnetic stirrer and a gas inlet tube extending below the surface of the liquid. The flask is cooled in an ice bath.

-

Introduction of HCl: Dry hydrogen chloride gas is passed through the solution with vigorous stirring. The temperature of the reaction mixture should be maintained between 0 and 5 °C.

-

Reaction Progression: The reaction is typically allowed to proceed for several hours. The progress can be monitored by the precipitation of the white crystalline product, this compound.

-

Isolation of Product: Once the reaction is complete, the introduction of HCl gas is stopped. The precipitated product is collected by filtration under anhydrous conditions.

-

Washing and Drying: The collected solid is washed with anhydrous diethyl ether to remove any unreacted starting materials and impurities. The product is then dried under vacuum to yield pure this compound.

Characterization

A comprehensive characterization of this compound is essential to confirm its identity and purity. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data

| Technique | Expected Chemical Shifts / Frequencies / m/z |

| ¹H NMR | * Aromatic Protons (C₆H₅): Multiplet in the range of δ 7.4-8.0 ppm. * Methylene Protons (-OCH₂CH₃): Quartet around δ 4.4-4.6 ppm. * Methyl Protons (-OCH₂CH₃): Triplet around δ 1.4-1.6 ppm. * Imino Protons (=NH₂⁺): Broad singlet, chemical shift can be variable and concentration-dependent. |

| ¹³C NMR | * Imino Carbon (C=N): Signal expected in the range of δ 165-175 ppm. * Aromatic Carbons (C₆H₅): Multiple signals between δ 128-135 ppm. * Methylene Carbon (-OCH₂): Signal around δ 65-70 ppm. * Methyl Carbon (-CH₃): Signal around δ 14-16 ppm. |

| FT-IR (cm⁻¹) | * N-H Stretch: Broad absorption in the region of 3100-3300 cm⁻¹. * C=N Stretch: Strong absorption around 1650-1680 cm⁻¹. * C-O Stretch: Strong absorption in the range of 1250-1300 cm⁻¹. * Aromatic C-H Stretch: Above 3000 cm⁻¹. * Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region. |

| Mass Spec. (EI) | * Molecular Ion (M⁺) of free base (C₉H₁₁NO): m/z 149. * Major Fragments: m/z 121 ([M-C₂H₄]⁺), m/z 105 ([C₆H₅CO]⁺), m/z 104 ([C₆H₅CN]⁺), m/z 77 ([C₆H₅]⁺).[6] |

Experimental Workflow for Characterization

References

- 1. 苯甲亚胺酸乙酯 盐酸盐 ≥97.0% (AT) | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound, 97% | Fisher Scientific [fishersci.ca]

- 3. This compound, CAS No. 5333-86-8 - iChemical [ichemical.com]

- 4. This compound, CasNo.5333-86-8 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]

- 5. Pinner reaction - Wikipedia [en.wikipedia.org]

- 6. Ethyl benzimidate | C9H11NO | CID 79250 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Pinner Reaction and Subsequent Reactivity of Ethyl Benzimidate Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the formation of ethyl benzimidate hydrochloride from benzonitrile and ethanol via the Pinner reaction, and its subsequent reactions with excess ethanol and the less common interaction with benzonitrile. This document provides a detailed overview of the reaction mechanisms, quantitative data from literature, experimental protocols, and visual representations of the chemical pathways involved.

Introduction

The Pinner reaction, first described by Adolf Pinner in 1877, is an acid-catalyzed reaction of a nitrile with an alcohol to produce an imino ester salt, also known as a Pinner salt. In the context of this guide, the reaction between benzonitrile and ethanol in the presence of hydrogen chloride yields this compound. This intermediate is a versatile precursor for the synthesis of various organic compounds, including esters, orthoesters, and amidines.

This guide will focus on two key aspects of this compound's reactivity: its reaction with excess ethanol to form an orthoester and its potential, though less conventional, interaction with benzonitrile. Understanding these reaction pathways is crucial for controlling product formation and optimizing synthetic strategies in medicinal chemistry and drug development.

Reaction Mechanisms and Signaling Pathways

The formation and subsequent reactions of this compound are governed by a series of acid-catalyzed nucleophilic additions and substitutions.

Formation of this compound (Pinner Reaction)

The initial step involves the reaction of benzonitrile with ethanol in an anhydrous acidic medium. The mechanism proceeds as follows:

-

Protonation of the Nitrile: The nitrogen atom of the benzonitrile is protonated by hydrogen chloride, which significantly increases the electrophilicity of the nitrile carbon.

-

Nucleophilic Attack by Alcohol: The oxygen atom of ethanol acts as a nucleophile and attacks the activated nitrile carbon.

-

Proton Transfer: A proton is transferred from the attacking alcohol moiety to another alcohol molecule or chloride ion.

-

Formation of the Imidate Salt: The resulting intermediate is the stable this compound salt.

Caption: Pinner reaction mechanism for the formation of this compound.

Reaction with Excess Ethanol to Form Ethyl Orthobenzoate

When this compound is treated with an excess of ethanol, it can undergo further reaction to form an orthoester, specifically ethyl orthobenzoate.

-

Nucleophilic Addition of Ethanol: A second molecule of ethanol attacks the electrophilic carbon of the protonated imidate.

-

Elimination of Ammonia: This is followed by the elimination of an ammonium salt (NH₄Cl), leading to the formation of a protonated orthoester.

-

Deprotonation: The protonated orthoester is then deprotonated to yield the final orthoester product.

Caption: Formation of ethyl orthobenzoate from this compound.

Reaction with Benzonitrile

The reaction of this compound with benzonitrile is not a commonly reported or mechanistically favored pathway. Imidates are electrophilic at the imine carbon and are thus susceptible to attack by nucleophiles. Benzonitrile, with its electron-rich triple bond, is not a typical nucleophile in this context. While speculative, a potential but unlikely pathway could involve the imidate acting as a proton source to activate a molecule of benzonitrile, which might then be attacked by a nucleophile present in the reaction mixture. However, the more probable outcome in a mixture of these reactants would be the preferential reaction of the imidate with any available nucleophiles such as ethanol or water.

Quantitative Data

Quantitative data for the Pinner reaction and subsequent transformations can vary significantly based on reaction conditions such as temperature, reaction time, and the purity of reagents. The following tables summarize available data from the literature.

Table 1: Synthesis of Imidate Hydrochlorides from Nitriles and Alcohols

| Nitrile | Alcohol | Molar Ratio (Nitrile:Alcohol:HCl) | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Benzonitrile | Methanol | 1:3:3 | 5 | 24 | 98 | |

| Benzonitrile | Ethanol | - | - | - | 94 |

Note: The yield for the reaction with ethanol is reported from a patent and specific conditions were not fully detailed.

Table 2: Conversion of Imidate Salts to Orthoesters

| Imidate Salt | Alcohol | Temperature (°C) | Time (h) | Selectivity (%) | Isolated Yield (%) | Reference |

| Methyl Benzimidate Dihydrogenphosphate | Methanol | 65 | 6 | >80 | 62 |

Note: This data is for the methanol analogue but provides a strong indication of the expected reactivity and yield for the ethanol system.

Experimental Protocols

Detailed experimental protocols for the synthesis and reaction of this compound are provided below. These are based on established procedures for the Pinner reaction and subsequent orthoester formation.

Synthesis of this compound

Materials:

-

Benzonitrile

-

Anhydrous Ethanol

-

Anhydrous Diethyl Ether

-

Hydrogen Chloride Gas

Procedure:

-

A solution of benzonitrile (1 equivalent) in anhydrous diethyl ether is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.

-

The solution is cooled to 0 °C in an ice bath.

-

Dry hydrogen chloride gas is bubbled through the solution for 1-2 hours while maintaining the temperature at 0 °C.

-

After the introduction of HCl, the flask is sealed and allowed to stand at a low temperature (e.g., 4 °C) for 24-48 hours, during which a crystalline precipitate of this compound forms.

-

The precipitate is collected by filtration under a dry atmosphere, washed with anhydrous diethyl ether, and dried in a vacuum desiccator.

Synthesis of Ethyl Orthobenzoate from this compound

Materials:

-

This compound

-

Anhydrous Ethanol

Procedure:

-

This compound (1 equivalent) is suspended in a significant excess of anhydrous ethanol in a round-bottom flask equipped with a reflux condenser and a drying tube.

-

The mixture is stirred at room temperature or gently heated to reflux for several hours (reaction progress can be monitored by TLC or GC-MS).

-

During the reaction, ammonium chloride will precipitate.

-

Upon completion, the reaction mixture is cooled, and the precipitated ammonium chloride is removed by filtration.

-

The excess ethanol is removed from the filtrate by rotary evaporation.

-

The crude ethyl orthobenzoate is then purified by vacuum distillation.

Logical Relationships and Experimental Workflow

The successful synthesis and subsequent reaction of this compound depend on a logical sequence of steps and careful control of reaction conditions.

Caption: Experimental workflow for the synthesis of ethyl orthobenzoate.

Conclusion

This compound, readily synthesized via the Pinner reaction from benzonitrile and ethanol, is a key intermediate in organic synthesis. Its reaction with excess ethanol provides an efficient route to ethyl orthobenzoate, while its interaction with benzonitrile is not a conventional transformation. The control of reaction conditions, particularly the exclusion of water, is paramount to achieving high yields and minimizing the formation of byproducts such as ethyl benzoate. The methodologies and data presented in this guide offer a comprehensive resource for researchers in the field of drug development and synthetic chemistry.

An In-Depth Technical Guide to the Pinner Salt Intermediate

This guide provides a comprehensive overview of the Pinner reaction, with a specific focus on the formation and significance of the Pinner salt intermediate. Intended for researchers, scientists, and professionals in drug development, this document details the reaction mechanism, experimental protocols, and the synthetic versatility of this important chemical entity.

Core Concepts of the Pinner Reaction

The Pinner reaction, first described by Adolf Pinner in 1877, is an acid-catalyzed reaction between a nitrile and an alcohol under anhydrous conditions to form an alkyl imidate salt, commonly known as a Pinner salt.[1][2] This reaction is a fundamental transformation in organic synthesis because the Pinner salt is a highly reactive intermediate.[1][3] It serves as a versatile precursor for the synthesis of various important functional groups, including esters, amidines, orthoesters, and thionoesters, depending on the subsequent nucleophilic attack.[1][4][5]

The reaction is typically carried out using dry hydrogen chloride gas as the acid catalyst to prevent the premature hydrolysis of the Pinner salt back to an ester.[2] A wide variety of aliphatic, aromatic, and heteroaromatic nitriles can be used, although sterically hindered nitriles may show reduced reactivity.[4]

Reaction Mechanism

The formation of a Pinner salt proceeds through a well-established acid-catalyzed nucleophilic addition mechanism. The key steps are as follows:

-

Protonation of the Nitrile: The reaction is initiated by the protonation of the nitrile's nitrogen atom by a strong acid, such as hydrogen chloride. This step significantly increases the electrophilicity of the nitrile carbon, activating it for nucleophilic attack.[2][6]

-

Nucleophilic Attack by Alcohol: The alcohol, acting as a nucleophile, attacks the electrophilic carbon of the activated nitrilium ion.[2][6]

-

Proton Transfer: A proton is transferred from the attacking alcohol's oxygen to yield the final imino ester salt, the Pinner salt.[6]

Experimental Protocols

The following provides a detailed methodology for the synthesis of a Pinner salt, exemplified by the preparation of methyl pentanimidate hydrochloride.[2]

Materials:

-

Pentanenitrile (Valeronitrile)

-

Anhydrous Methanol

-

Dry Hydrogen Chloride (gas)

-

Nitrogen (gas)

Equipment:

-

A pressure-rated reaction vessel equipped with a gas inlet, magnetic stirrer, and a cooling system.

Procedure:

-

Charging the Reactor: Charge the reaction vessel with pentanenitrile (1.0 eq) and anhydrous methanol (0.58 eq).[2]

-

Cooling: Cool the reaction mixture to a temperature between -10°C and -5°C.[2]

-

Acidification: Slowly bubble dry hydrogen chloride gas through the solution for 15-18 hours while maintaining the low temperature.[2]

-

Pressurization: After the introduction of HCl gas is complete, pressurize the reaction vessel with nitrogen to 1.5 - 2.0 kg/cm ².[2]

-

Reaction: Maintain the reaction under nitrogen pressure at a temperature of 0-15°C for 14 hours.[2]

-

Addition of Alcohol: Add an additional portion of anhydrous methanol (0.55 eq) to the reaction mixture and continue stirring for another 60 minutes.[2]

-

Isolation: The resulting product is the semi-solid methyl pentanimidate hydrochloride (Pinner salt), which is typically not isolated and is used directly in subsequent steps.[1][2]

Key Reaction Conditions

Several factors are crucial for the successful formation of the Pinner salt intermediate:

-

Anhydrous Conditions: The reaction must be carried out under strictly anhydrous conditions.[4] The presence of water can lead to the hydrolysis of the Pinner salt to form a carboxylic ester, which is often an undesired side product at this stage.[2][7]

-

Temperature Control: Low temperatures (often 0°C or below) are critical.[3][4] Pinner salts are thermodynamically unstable, and lower temperatures help prevent their decomposition or rearrangement into byproducts like amides and alkyl chlorides.[3]

-

Acid Catalyst: Gaseous hydrogen chloride is the classic and most common acid catalyst.[4][8] However, milder protocols have been developed, including the in situ generation of HCl from trimethylsilyl chloride (TMSCl) and an alcohol, or the use of Lewis acids like trimethylsilyl triflate.[6]

-

Reactant Scope: The Pinner reaction is compatible with a wide range of primary and secondary alcohols, as well as aliphatic and aromatic nitriles.[4][6] The choice between acid or base catalysis can depend on the electronic nature of the nitrile; electron-poor nitriles may react more readily under basic conditions.[1][3]

Reactivity and Synthetic Utility of Pinner Salts

The Pinner salt is a valuable synthetic intermediate precisely because of its reactivity towards various nucleophiles.[1] This allows for the synthesis of several important classes of compounds from a common precursor.[4][5]

-

Formation of Esters: Hydrolysis of the Pinner salt with water yields a carboxylic ester.[1][7]

-

Formation of Amidines: Reaction with ammonia or a primary/secondary amine produces an amidine.[1][4]

-

Formation of Orthoesters: Treatment with an excess of alcohol leads to the formation of an orthoester.[1][4]

-

Formation of Thionoesters: Reaction with hydrogen sulfide generates a thionoester.[1][4]

Quantitative Data

While detailed kinetic data for the Pinner reaction is not extensively reported in the literature, yield information from various protocols highlights its efficiency.[2] The subsequent conversion of the Pinner salt intermediate is often high-yielding.

| Reactants | Catalyst/Conditions | Product | Yield (%) | Reference |

| Nitrile, Ethanolic HCl, Ammonia, Ammonium Carbonate | 40°C then 30°C | Amidine | 97% | [4] |

| Primary Alcohols, Acetonitrile | CuBr₂ catalyst | Ester | 83-95% | [9] |

| 9H-fluoren-9-ylmethanol, Acetonitrile | Hafnium(IV) triflate (2 equiv.) | Ester | 72% | [6] |

| 9H-fluoren-9-ylmethanol, Acrylonitrile | Trimethylsilyl triflate (2 equiv.) | Acrylate Ester | 52% | [6] |

Characterization of Pinner Salts

Due to their reactivity, Pinner salts are often generated and used in situ without isolation.[1] When characterization is performed, standard spectroscopic techniques are employed. Mass spectrometry can identify the molecular ion peak corresponding to the imidate, and infrared (IR) spectroscopy would show characteristic stretches for the C=N bond.[2] Nuclear Magnetic Resonance (NMR) spectroscopy is also a key tool for structural elucidation. However, detailed and compiled spectroscopic data for isolated Pinner salts is limited in the available literature.[2]

Conclusion

The formation of the Pinner salt intermediate is a cornerstone of classical organic synthesis that remains highly relevant today. This acid-catalyzed reaction provides a reliable and versatile route for the activation of nitriles, transforming them into highly reactive electrophilic species. The ability to convert this single intermediate into a diverse array of valuable products, including esters, amidines, and orthoesters, underscores the Pinner reaction's enduring importance in the synthesis of pharmaceuticals and other complex organic molecules. Understanding the mechanism, controlling the reaction conditions, and appreciating the synthetic potential of the Pinner salt are essential for its effective application in modern chemical research and development.

References

- 1. Pinner reaction - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. jk-sci.com [jk-sci.com]

- 4. Pinner Reaction | NROChemistry [nrochemistry.com]

- 5. synarchive.com [synarchive.com]

- 6. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nitriles to Esters - Chemistry Steps [chemistrysteps.com]

- 8. Pinner Reaction [organic-chemistry.org]

- 9. sciforum.net [sciforum.net]

The Decisive Role of Anhydrous HCl in the Synthesis of Ethyl Benzimidate Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The synthesis of ethyl benzimidate hydrochloride, a crucial intermediate in the preparation of various pharmaceuticals and heterocyclic compounds, predominantly relies on the Pinner reaction. This venerable yet highly efficient acid-catalyzed reaction between a nitrile and an alcohol necessitates stringent anhydrous conditions, with hydrogen chloride (HCl) playing a multifaceted and indispensable role. This technical guide provides an in-depth exploration of the pivotal functions of anhydrous HCl in this synthesis, supported by detailed experimental protocols, quantitative data, and mechanistic visualizations.

The Pinner Reaction: A Favorable Pathway to Imidates

The Pinner reaction, first described by Adolf Pinner in 1877, involves the acid-catalyzed addition of an alcohol to a nitrile to form an imino ester salt, commonly referred to as a Pinner salt.[1] In the context of this guide, the reaction between benzonitrile and ethanol in the presence of anhydrous HCl yields the target molecule, this compound. The overall reaction is depicted below:

C₆H₅CN + C₂H₅OH + HCl → C₆H₅C(=NH)OC₂H₅·HCl

The success of the Pinner reaction is contingent upon the exclusion of water, as the intermediate Pinner salt is highly susceptible to hydrolysis, which would lead to the formation of ethyl benzoate as an undesired byproduct.[1]

The Multifaceted Role of Anhydrous Hydrogen Chloride

Anhydrous HCl is not merely a simple acid catalyst in this reaction; its functions are critical and specific to the formation of the desired imidate salt.

Electrophilic Activation of the Nitrile

The primary role of anhydrous HCl is to protonate the nitrogen atom of the benzonitrile. This protonation significantly increases the electrophilicity of the nitrile carbon atom, rendering it highly susceptible to nucleophilic attack by the weakly nucleophilic ethanol.[2] This activation step is crucial for the reaction to proceed at a reasonable rate.

Formation of the Pinner Salt

Following the nucleophilic attack of ethanol and subsequent proton transfer, the resulting imidate is protonated by another molecule of HCl to form the stable this compound salt.[2] The formation of this salt is often accompanied by its precipitation from the reaction medium, which can help to drive the equilibrium towards the product.

Maintaining Anhydrous Conditions

The use of gaseous HCl or a saturated solution of HCl in an anhydrous solvent helps to maintain the water-free environment essential for the reaction's success. Any moisture present would readily hydrolyze the product back to an ester.[1]

Quantitative Analysis of Reaction Conditions

The yield of this compound is influenced by several factors, including the source of HCl, reaction temperature, and reaction time. The following table summarizes findings from various studies:

| Benzonitrile (eq.) | Ethanol (eq.) | HCl Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | Excess | Gaseous HCl | Ethanol | 0 - 5 | 5 | 91-97 (for a similar acetimidate) | [3] |

| 1 | 3 | Gaseous HCl | None | 5 | 24 | >90 (for the methyl imidate) | [4] |

| 1 | Excess | Acetyl chloride (in situ HCl) | Ethanol | Not specified | Not specified | 94 | [1] |

| 1 | 3 | 4N HCl in CPME | CPME/Methanol | 0 | 2, then 48 at 0-5 | 86-91 (for similar imidates) | [4] |

Detailed Experimental Protocols

Two primary approaches for the synthesis of this compound are presented below: the classical method using gaseous HCl and a more modern approach utilizing a solution of HCl in an ethereal solvent.

Protocol 1: Classical Pinner Reaction with Gaseous HCl

This protocol is adapted from established procedures for the Pinner reaction.[3]

Materials:

-

Benzonitrile

-

Anhydrous Ethanol

-

Anhydrous Diethyl Ether

-

Hydrogen Chloride Gas

-

Ice-salt bath

-

Drying tube (e.g., with calcium chloride)

Procedure:

-

Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the reaction mixture, and a drying tube.

-

Charge the flask with benzonitrile (1 equivalent) and anhydrous ethanol (3-5 equivalents).

-

Cool the reaction mixture to 0°C using an ice-salt bath.

-

Slowly bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic, so maintain the temperature below 10°C.

-

Continue bubbling HCl until the solution is saturated and a white precipitate of this compound begins to form.

-

Seal the flask and allow it to stand at 0-5°C for 12-24 hours to ensure complete precipitation.

-

Collect the crystalline product by filtration under a dry atmosphere (e.g., in a glove bag or under a stream of nitrogen).

-

Wash the crystals with cold, anhydrous diethyl ether to remove any unreacted starting materials.

-

Dry the this compound in a vacuum desiccator over a suitable drying agent (e.g., P₂O₅ or KOH).

Protocol 2: Modified Pinner Reaction with HCl in Cyclopentyl Methyl Ether (CPME)

This protocol offers a more convenient alternative to handling gaseous HCl.[4]

Materials:

-

Benzonitrile

-

Anhydrous Methanol (can be adapted for ethanol)

-

4 M Hydrogen Chloride in CPME solution

-

Cyclopentyl Methyl Ether (CPME)

-

Ice bath

Procedure:

-

In a round-bottom flask, dissolve benzonitrile (1 equivalent) in a minimal amount of anhydrous methanol (3 equivalents) and CPME.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a 4 M solution of HCl in CPME (1.5-2 equivalents) to the stirred reaction mixture, maintaining the temperature below 10°C.

-

After the addition is complete, continue stirring at 0°C for 1-2 hours.

-

Store the reaction mixture at 0-5°C for 24-48 hours to allow for complete crystallization of the product.

-

Isolate the product by filtration, wash with cold CPME or anhydrous diethyl ether, and dry under vacuum.

Mechanistic and Workflow Diagrams

To further elucidate the process, the following diagrams, generated using the DOT language, visualize the reaction mechanism and a general experimental workflow.

Caption: The Pinner reaction mechanism for the synthesis of this compound.

Caption: A generalized experimental workflow for the synthesis of this compound.

Characterization

The synthesized this compound can be characterized using standard analytical techniques.

-

Melting Point: Approximately 125°C with decomposition.[5]

-

Spectroscopy:

-

¹H NMR: Expected signals would include those for the aromatic protons, the methylene and methyl protons of the ethyl group, and a broad singlet for the NH proton.

-

¹³C NMR: Characteristic peaks would be observed for the aromatic carbons, the ethyl group carbons, and the imine carbon.

-

IR Spectroscopy: A characteristic C=N stretching vibration is expected in the region of 1650-1680 cm⁻¹.

-

Conclusion

The synthesis of this compound via the Pinner reaction is a robust and high-yielding method. The critical role of anhydrous hydrogen chloride in activating the nitrile and ensuring an anhydrous environment cannot be overstated. For researchers and professionals in drug development, a thorough understanding of this reaction's mechanism and the practical aspects of handling anhydrous HCl are paramount for the successful and efficient synthesis of this valuable intermediate. The choice between using gaseous HCl and a solution of HCl in an organic solvent will depend on the scale of the reaction and the available laboratory infrastructure, with the latter offering a more convenient and potentially safer alternative.

References

An In-depth Technical Guide to the Hydrolysis of Ethyl Benzimidate Hydrochloride to Ethyl Benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethyl benzoate through the hydrolysis of ethyl benzimidate hydrochloride. This process is a crucial step in the Pinner reaction, a classic method for converting nitriles to esters. This document details the underlying reaction mechanism, experimental protocols, and relevant data, offering valuable insights for professionals in organic synthesis and drug development.

Introduction

The conversion of nitriles to esters is a fundamental transformation in organic chemistry. The Pinner reaction provides a reliable pathway for this conversion, proceeding through an intermediate imidate salt. Specifically, the reaction of benzonitrile with ethanol in the presence of anhydrous hydrogen chloride yields this compound, commonly referred to as a Pinner salt. Subsequent hydrolysis of this intermediate affords the desired ethyl benzoate. This two-step, one-pot synthesis is an effective method for the preparation of aromatic esters.

Reaction Mechanism and Signaling Pathway

The overall transformation involves two key stages: the formation of the this compound (Pinner reaction) and its subsequent acid-catalyzed hydrolysis.

Stage 1: Pinner Reaction - Formation of this compound

The reaction is initiated by the protonation of the nitrile nitrogen by hydrogen chloride, which activates the nitrile for nucleophilic attack by ethanol. The resulting protonated imidate is then attacked by a chloride ion to form the stable this compound salt.

Stage 2: Hydrolysis to Ethyl Benzoate

Under aqueous acidic conditions, the this compound undergoes hydrolysis. The reaction is initiated by the nucleophilic attack of a water molecule on the protonated imidate carbon. This is followed by a series of proton transfers and the elimination of ammonium chloride, leading to the formation of the final product, ethyl benzoate. The acid catalyst is regenerated in the final step.

A detailed diagram of the reaction pathway is provided below.

An In-depth Technical Guide to the General Solubility of Ethyl Benzimidate Hydrochloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of ethyl benzimidate hydrochloride in common organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on qualitative solubility descriptions and provides detailed, standardized experimental protocols for researchers to determine quantitative solubility in their own laboratory settings.

Introduction to this compound

This compound is a valuable intermediate in organic synthesis. It is known to react with (R)-ethyl cysteine hydrochloride in ethanol to produce (4R)-ethyl 2-phenyl-4,5-dihydrothiazole-4-carboxylate, a key reaction in the synthesis of certain heterocyclic compounds.[1][2][3] Understanding its solubility is crucial for reaction optimization, purification, and formulation development.

Solubility of this compound

Currently, there is a lack of specific quantitative solubility data for this compound in a wide range of organic solvents. The available information is qualitative and is summarized in the table below.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility Description | Citation |

| Water | Soluble | [2][3] |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [2][3] |

| Methanol | Slightly Soluble | [2][3] |

It is important to note that terms like "slightly soluble" are not standardized and can vary between sources. Therefore, experimental determination of solubility is highly recommended for any application requiring precise concentration control.

Experimental Protocols for Solubility Determination

For researchers requiring quantitative solubility data, two well-established methods are presented below: the Shake-Flask Method and the Nuclear Magnetic Resonance (NMR) Method.

The shake-flask method is a traditional and reliable technique for determining the thermodynamic solubility of a compound.[4][5][6]

Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the desired organic solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaker or agitator within a temperature-controlled environment (e.g., 25 °C) to ensure constant mixing.

-

Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by careful pipetting, or by filtration through a suitable syringe filter (e.g., 0.22 µm PTFE).

-

-

Quantification:

-

Accurately dilute the clear supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of this compound in the diluted solution using a validated analytical technique such as:

-

High-Performance Liquid Chromatography (HPLC): Develop an HPLC method with a suitable column and mobile phase to separate and quantify the analyte. A calibration curve must be prepared using standard solutions of known concentrations.

-

UV-Vis Spectroscopy: If the compound has a chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and comparing it to a calibration curve.

-

-

-

Calculation:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.

-

NMR spectroscopy offers a more rapid method for determining solubility without the need for physical separation of the solid and liquid phases.[7][8][9][10]

Protocol:

-

Sample Preparation:

-

Add an excess of this compound to a known volume of the deuterated organic solvent in an NMR tube.

-

Include a known concentration of an internal standard that is soluble in the solvent and has a resonance signal that does not overlap with the analyte signals.

-

Seal the NMR tube and agitate it at a constant temperature until equilibrium is reached.

-

-

NMR Data Acquisition:

-

Acquire a quantitative ¹H NMR spectrum of the sample. The parameters of the NMR experiment (e.g., relaxation delay) should be set to ensure accurate integration of the signals.

-

-

Data Analysis:

-

Identify a well-resolved signal of this compound and the signal of the internal standard.

-

Integrate both signals.

-

The concentration of the dissolved this compound can be calculated using the following formula:

Concentration of Analyte = (Integral of Analyte / Number of Protons of Analyte) * (Number of Protons of Standard / Integral of Standard) * Concentration of Standard

-

Visualization of a Key Reaction

The following diagram illustrates the reaction of this compound with (R)-ethyl cysteine hydrochloride, a process for which understanding solubility in the reaction solvent (ethanol) is critical.

Caption: Reaction of this compound.

Logical Workflow for Solubility Determination

The following diagram outlines the general workflow for determining the solubility of a compound like this compound.

Caption: General Workflow for Solubility Determination.

References

- 1. 苯甲亚胺酸乙酯 盐酸盐 ≥97.0% (AT) | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound CAS#: 5333-86-8 [m.chemicalbook.com]

- 3. This compound | 5333-86-8 [amp.chemicalbook.com]

- 4. enamine.net [enamine.net]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of Substituted Imidazoles via ZnCl₂-Catalyzed [3+2] Cycloaddition of Ethyl Benzimidate Hydrochloride and 2H-Azirines

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted imidazoles are a cornerstone of medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active compounds. This document provides detailed protocols for the synthesis of multisubstituted imidazoles utilizing a modern and efficient method: a Zinc Chloride (ZnCl₂)-catalyzed [3+2] cycloaddition of ethyl benzimidate hydrochloride and various 2H-azirines. This approach, developed by Shi et al., offers a robust and versatile route to a diverse range of imidazole derivatives with good yields and high functional group tolerance.[1]

Reaction Principle

The core of this synthetic strategy is the Lewis acid-catalyzed reaction between a benzimidate, which serves as a C2-N3 fragment, and a 2H-azirine, which acts as an N1-C4-C5 unit.[2] The use of ZnCl₂ as a catalyst facilitates the reaction under mild conditions, leading to the formation of the imidazole ring.[1]

Experimental Protocols

General Procedure for the Synthesis of Multisubstituted Imidazoles:

This protocol is adapted from the method described by Shi et al. in The Journal of Organic Chemistry (2018).

Materials:

-

This compound (or other substituted benzimidates)

-

Substituted 2H-azirine

-

Zinc Chloride (ZnCl₂)

-

Acetonitrile (CH₃CN), anhydrous

-

Ethyl acetate (EtOAc)

-

Deionized Water (H₂O)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Schlenk tube

-

Magnetic stir bar and stirrer/hotplate

-

Standard glassware for extraction and filtration

Procedure:

-

To an oven-dried Schlenk tube equipped with a magnetic stir bar, add ZnCl₂ (0.03 mmol, 10 mol%).

-

Add the substituted benzimidate (1.0 equivalent, 0.3 mmol). In the case of using this compound, a pre-neutralization step with a suitable base may be required to generate the free base form in situ, or the reaction may be carried out with the hydrochloride salt directly, depending on the specific substrate and optimization.

-

Add the corresponding 2H-azirine (1.2 equivalents, 0.36 mmol).

-

Add anhydrous acetonitrile (1.5 mL) to the tube.

-

Seal the Schlenk tube and stir the reaction mixture at 80 °C for 12 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Quench the reaction by adding deionized water (2 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 5 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield the pure substituted imidazole.

Data Presentation

The ZnCl₂-catalyzed [3+2] cycloaddition reaction demonstrates broad substrate scope, accommodating a variety of substituents on both the benzimidate and the 2H-azirine, with yields generally ranging from moderate to good.[1]

| Entry | Benzimidate Substituent (R¹) | 2H-Azirine Substituent (R²) | Product | Yield (%) |

| 1 | H | 4-Bromophenyl | 2-Phenyl-5-(4-bromophenyl)-1H-imidazole | 74 |

| 2 | 4-Methoxy | 4-Bromophenyl | 2-(4-Methoxyphenyl)-5-(4-bromophenyl)-1H-imidazole | 86 |

| 3 | 4-Methyl | 4-Bromophenyl | 2-(p-Tolyl)-5-(4-bromophenyl)-1H-imidazole | 79 |

| 4 | 3-Methyl | 4-Bromophenyl | 2-(m-Tolyl)-5-(4-bromophenyl)-1H-imidazole | 81 |

| 5 | 4-Nitro | 4-Bromophenyl | 2-(4-Nitrophenyl)-5-(4-bromophenyl)-1H-imidazole | 65 |

| 6 | 4-(Trifluoromethyl) | 4-Bromophenyl | 2-(4-(Trifluoromethyl)phenyl)-5-(4-bromophenyl)-1H-imidazole | 58 |

| 7 | 4-Fluoro | 4-Bromophenyl | 2-(4-Fluorophenyl)-5-(4-bromophenyl)-1H-imidazole | 73 |

| 8 | 2-Thienyl | 4-Bromophenyl | 2-(Thiophen-2-yl)-5-(4-bromophenyl)-1H-imidazole | 50 |

| 9 | H | 4-Chlorophenyl | 2-Phenyl-5-(4-chlorophenyl)-1H-imidazole | 70 |

| 10 | H | 4-Methylphenyl | 2-Phenyl-5-(p-tolyl)-1H-imidazole | 66 |

| 11 | H | Thiophen-2-yl | 2-Phenyl-5-(thiophen-2-yl)-1H-imidazole | 52 |

| 12 | H | tert-Butyl | 2-Phenyl-5-(tert-butyl)-1H-imidazole | 32 |

Data summarized from Shi, S., et al. J. Org. Chem. 2018, 83, 14791-14796.[3]

Visualizations

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of substituted imidazoles.

Proposed Reaction Mechanism

Caption: Proposed mechanism for the ZnCl₂-catalyzed [3+2] cycloaddition.

References

Application Notes and Protocols: Synthesis of Amidines from Ethyl Benzimidate Hydrochloride